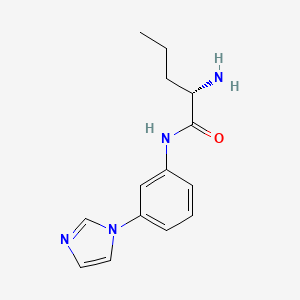![molecular formula C15H15NO2 B6635395 [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6635395.png)
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone, also known as JNJ-1661010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Janssen Research and Development in 2008 and has since been the subject of numerous scientific studies.
Mechanism of Action
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone is a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a key role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone increases the levels of cAMP and cGMP, which in turn modulate the activity of dopamine and glutamate neurotransmitter systems. This modulation is thought to underlie the therapeutic effects of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone.
Biochemical and Physiological Effects
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has been shown to modulate the activity of dopamine and glutamate neurotransmitter systems, which are involved in a wide range of physiological processes. In preclinical models, [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has been shown to increase dopamine and glutamate neurotransmission in the striatum, a brain region involved in motor control and reward processing. It has also been shown to increase dopamine and glutamate neurotransmission in the prefrontal cortex, a brain region involved in executive function and decision-making.
Advantages and Limitations for Lab Experiments
One of the advantages of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone for lab experiments is its selectivity for PDE10A, which allows for the specific modulation of dopamine and glutamate neurotransmitter systems. However, one limitation is that [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has a relatively short half-life, which may make it difficult to maintain stable levels of the compound in vivo. In addition, [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone. One direction is the investigation of its potential as a treatment for schizophrenia, as it has been shown to have antipsychotic effects in preclinical models. Another direction is the investigation of its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. In addition, further studies are needed to investigate the long-term effects of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone and its potential side effects.
Synthesis Methods
The synthesis of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone involves a multistep process that begins with the reaction of 2-naphthol with 3-chloropropionyl chloride to form 2-(3-chloropropionyl)naphthalene. This intermediate is then reacted with (R)-(-)-3-hydroxypyrrolidine to form [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone. The final product is obtained through a purification process that involves recrystallization from a suitable solvent.
Scientific Research Applications
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in preclinical models. It has also been shown to have potential as a treatment for drug addiction, as it reduces drug-seeking behavior in animal models. In addition, [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
properties
IUPAC Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14-7-8-16(10-14)15(18)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,14,17H,7-8,10H2/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHCOFQIZVBMIV-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)
![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)
![1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)


![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)

![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)
![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)

![N-[3-(3-chlorophenyl)propyl]acetamide](/img/structure/B6635390.png)
![4-bromo-2-[[(2S)-2-hydroxypropyl]amino]benzonitrile](/img/structure/B6635417.png)
![(2R)-4-amino-2-[(4-bromo-2-chlorobenzoyl)amino]-4-oxobutanoic acid](/img/structure/B6635425.png)